Eugenol propionate
Description
Structure
3D Structure
Properties
CAS No. |
7504-66-7 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
(2-methoxy-4-prop-2-enylphenyl) propanoate |
InChI |
InChI=1S/C13H16O3/c1-4-6-10-7-8-11(12(9-10)15-3)16-13(14)5-2/h4,7-9H,1,5-6H2,2-3H3 |
InChI Key |
GZKIAPLXSBWPRY-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1=C(C=C(C=C1)CC=C)OC |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C=C1)CC=C)OC |
Other CAS No. |
7504-66-7 |
Origin of Product |
United States |
Advanced Spectroscopic and Chromatographic Characterization of Eugenol Propionate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules like eugenol (B1671780) propionate (B1217596). By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a complete structural map can be assembled.
The esterification of eugenol to form eugenol propionate results in distinct and predictable changes in the NMR spectrum. The most notable change is the disappearance of the acidic proton signal from the phenolic hydroxyl (-OH) group of eugenol and the appearance of new signals corresponding to the ethyl protons of the propionate moiety. The signals from the aromatic ring, methoxy (B1213986) group, and allyl group remain, albeit with slight shifts in their resonance frequencies (chemical shifts) due to the change in the electronic environment upon esterification.
Expected ¹H NMR Spectral Data: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the signals are anticipated as follows: a quartet and a triplet for the propionate ethyl group, a singlet for the methoxy protons, and a series of multiplets for the aromatic and allyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted based on the structure and known values for eugenol and propionate esters)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -O-C(=O)-CH₂-CH₃ | ~ 2.6 | Quartet (q) | ~ 7.5 |
| -O-C(=O)-CH₂-CH₃ | ~ 1.2 | Triplet (t) | ~ 7.5 |
| Ar-CH₂-CH=CH₂ | ~ 3.4 | Doublet (d) | ~ 6.7 |
| -OCH₃ | ~ 3.8 | Singlet (s) | N/A |
| Ar-CH₂-CH=CH₂ | ~ 5.1 | Multiplet (m) | - |
| Ar-CH₂-CH=CH₂ | ~ 6.0 | Multiplet (m) | - |
| Aromatic Protons (Ar-H) | ~ 6.8 - 7.0 | Multiplet (m) | - |
Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Key diagnostic signals for this compound include the carbonyl carbon of the ester group, the carbons of the ethyl group, and the carbons of the eugenol backbone. hmdb.cachemicalbook.com The aromatic carbon directly attached to the ester oxygen is expected to shift significantly compared to its position in eugenol. uncp.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted based on the structure and known values for eugenol and propionate esters)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -O-C(=O)-CH₂-C H₃ | ~ 9 |
| -O-C(=O)-C H₂-CH₃ | ~ 28 |
| Ar-C H₂-CH=CH₂ | ~ 40 |
| -OC H₃ | ~ 56 |
| Ar-CH₂-CH=C H₂ | ~ 116 |
| Aromatic CH | ~ 113 - 123 |
| Ar-CH₂-C H=CH₂ | ~ 137 |
| Aromatic C (quaternary) | ~ 134, 139, 151 |
| -O-C (=O)-CH₂-CH₃ | ~ 173 |
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a critical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₃H₁₆O₃), the expected exact molecular weight is approximately 220.1099 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺•) would be observed at a mass-to-charge ratio (m/z) of 220.
The fragmentation of this compound is governed by the functionalities present, primarily the ester group and the allyl side chain. Key fragmentation pathways include:
Alpha-cleavage adjacent to the carbonyl group, leading to the formation of the stable propionyl cation.
Cleavage of the ester C-O bond , resulting in an ion corresponding to the eugenol backbone.
McLafferty rearrangement , a characteristic fragmentation of esters with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage to yield a neutral alkene and a charged enol.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
| 220 | [C₁₃H₁₆O₃]⁺• | Molecular Ion ([M]⁺•) |
| 164 | [C₁₀H₁₂O₂]⁺• | Loss of propene (C₃H₄) and CO via rearrangement |
| 163 | [C₁₀H₁₁O₂]⁺ | Loss of •OCOC₂H₅ radical |
| 57 | [C₂H₅CO]⁺ | Propionyl cation; often the base peak |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. These methods are excellent for identifying functional groups.
The transition from eugenol to this compound is clearly marked in the IR spectrum. The broad absorption band of the phenolic -OH group, typically seen around 3500 cm⁻¹, is absent in the spectrum of this compound. In its place, a very strong and sharp absorption band appears, which is characteristic of the ester carbonyl (C=O) stretch. The rest of the spectrum retains features of the eugenol backbone.
Raman spectroscopy provides complementary information, particularly for non-polar bonds. The C=C bonds of the aromatic ring and the allyl group, as well as the C-C backbone, are expected to show strong Raman signals.
Table 4: Key Vibrational Bands for this compound (Predicted based on functional group analysis and data from related compounds)
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique | Intensity |
| ~ 3080 | =C-H Stretch (Aromatic, Alkene) | IR/Raman | Medium |
| ~ 2980, 2870 | C-H Stretch (Aliphatic) | IR/Raman | Medium |
| ~ 1760 | C=O Stretch (Ester) | IR | Strong, Sharp |
| ~ 1640 | C=C Stretch (Allyl) | IR/Raman | Medium-Strong |
| ~ 1600, 1510 | C=C Stretch (Aromatic Ring) | IR/Raman | Strong |
| ~ 1260, 1150 | C-O Stretch (Ester, Aryl-Alkyl Ether) | IR | Strong |
| ~ 995, 915 | =C-H Bend (out-of-plane, Alkene) | IR | Strong |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for separating this compound from reaction mixtures, starting materials (e.g., eugenol), by-products, and for quantifying its purity.
GC-MS is a powerful hybrid technique that combines the separation capability of gas chromatography with the detection power of mass spectrometry. It is highly suitable for the analysis of volatile and thermally stable compounds like this compound.
In a typical GC-MS analysis, a sample containing this compound is injected into the GC, where it is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the GC column (e.g., a DB-5 or HP-5 column). This compound will exhibit a characteristic retention time under specific GC conditions (e.g., temperature program, carrier gas flow rate). As it elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that confirms its identity and distinguishes it from isomers or other related compounds. researchgate.net This technique is routinely used to assess the purity of synthesized this compound and to detect it in complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of compounds that may not be sufficiently volatile or thermally stable for GC. For this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate.
In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. This compound is significantly more nonpolar (lipophilic) than its precursor, eugenol, due to the replacement of the polar hydroxyl group with the less polar propionate ester. Consequently, this compound will be retained more strongly on a C18 column and will have a longer retention time than eugenol under the same mobile phase conditions. researchgate.net A UV detector is typically used, with the detection wavelength set to one of the absorbance maxima of the aromatic ring, often around 280 nm. researchgate.net
Table 5: Proposed RP-HPLC Method for this compound Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10 - 20 µL |
| Expected Outcome | A sharp, well-resolved peak for this compound with a longer retention time than eugenol. |
Mechanistic Investigations of Biological Activities of Eugenol Propionate
Antimicrobial Action Mechanisms
Eugenol (B1671780) propionate (B1217596), a derivative of eugenol, is recognized for its significant antimicrobial properties. The mechanisms underlying its ability to inhibit or kill microorganisms are multifaceted, involving disruption of cellular structures and interference with essential metabolic processes. These actions are largely attributed to the compound's phenolic nature, which allows it to interact with microbial cells in various detrimental ways.
Bacterial Membrane Permeability Alteration
A primary mechanism of eugenol propionate's antimicrobial action is its ability to alter the permeability of bacterial cell membranes. The lipophilic nature of eugenol and its derivatives facilitates their interaction with the phospholipid bilayer of the cytoplasmic membrane. ispub.com This interaction disrupts the membrane's structural integrity, leading to increased permeability. mdpi.comresearchgate.net The compromised membrane loses its ability to regulate the passage of substances, resulting in the leakage of vital intracellular components such as ions, ATP, proteins, and nucleic acids. mdpi.comresearchgate.netresearchgate.net This loss of cellular contents ultimately leads to cell death. researchgate.net
Studies on eugenol, the parent compound of this compound, have demonstrated its capacity to damage the cell membranes of a wide range of bacteria, including both Gram-positive and Gram-negative species. mdpi.complos.org For instance, treatment with eugenol has been shown to cause significant membrane damage in bacteria, which can be observed through morphological changes like cell distortion and fragmentation. frontiersin.org The disruption of the membrane also increases its permeability to other antimicrobial agents, a key factor in synergistic interactions. nih.gov
Inhibition of Essential Microbial Enzyme Systems
This compound can also exert its antimicrobial effect by inhibiting the activity of essential microbial enzymes. ispub.commdpi.com The hydroxyl group present in the phenolic structure of eugenol is thought to be crucial for this activity, as it can bind to proteins, thereby inactivating enzymes. nih.gov This inhibition can disrupt critical metabolic pathways necessary for bacterial survival and growth. mdpi.com
Anti-Biofilm Formation and Quorum Sensing Modulation
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and protect the embedded bacteria from antimicrobial agents and host immune responses. Eugenol and its derivatives have demonstrated significant activity against biofilm formation. researchgate.netplos.org
The anti-biofilm mechanism of eugenol involves several actions. It can interfere with the initial attachment of bacteria to surfaces, a critical first step in biofilm development. frontiersin.org Furthermore, it can disrupt the integrity of the biofilm matrix by reducing the production of essential components like proteins and carbohydrates in the EPS. nih.gov Eugenol has also been shown to inhibit the production of extracellular DNA (eDNA), which is a key structural component of the biofilm matrix. frontiersin.org
Quorum sensing (QS) is a system of cell-to-cell communication that bacteria use to coordinate gene expression based on population density. This system plays a crucial role in regulating virulence factors and biofilm formation. nih.gov Eugenol has been identified as a potent anti-quorum sensing agent. nih.govmdpi.com It can interfere with QS signaling pathways, thereby inhibiting the expression of genes responsible for biofilm formation and the production of virulence factors such as pyocyanin (B1662382) and rhamnolipids in Pseudomonas aeruginosa. nih.govresearchgate.net By modulating QS, eugenol can effectively disarm pathogens and reduce their ability to establish infections. nih.gov
Synergistic Interactions with Conventional Antimicrobial Agents
An important aspect of the antimicrobial activity of eugenol and its derivatives is their ability to act synergistically with conventional antimicrobial agents. researchgate.netnih.gov This synergy can enhance the efficacy of antibiotics, potentially overcoming microbial resistance and reducing the required therapeutic doses. researchgate.netnih.gov
The primary mechanism behind this synergy is the membrane-damaging effect of eugenol. nih.govresearchgate.netnih.gov By increasing the permeability of the bacterial cell membrane, eugenol facilitates the entry of other antibiotics into the cell, allowing them to reach their intracellular targets more effectively. nih.govresearchgate.net This is particularly significant for antibiotics that have difficulty penetrating the outer membrane of Gram-negative bacteria. researchgate.net For example, the combination of eugenol with β-lactam antibiotics and vancomycin (B549263) has been shown to result in increased membrane damage and enhanced antimicrobial effect against Gram-negative bacteria. nih.govresearchgate.net
Synergistic effects have also been observed against fungal biofilms. For instance, eugenol has been shown to work synergistically with fluconazole (B54011) against Candida albicans biofilms. d-nb.info This ability to enhance the activity of existing antimicrobial drugs makes eugenol and its derivatives promising candidates for combination therapies to combat resistant infections. researchgate.net
Antioxidant Action Mechanisms
This compound, building on the known antioxidant properties of its parent compound eugenol, exhibits potent antioxidant activity through various mechanisms. This activity is primarily attributed to the phenolic hydroxyl group in its structure, which can donate a hydrogen atom or an electron to neutralize free radicals.
Free Radical Scavenging Pathways
The principal antioxidant mechanism of eugenol and its derivatives is their ability to scavenge free radicals. Free radicals are highly reactive molecules with unpaired electrons that can cause oxidative damage to cellular components such as lipids, proteins, and DNA. mdpi.com
Eugenol can effectively neutralize free radicals through a process known as hydrogen atom transfer (HAT). uchile.cl In this pathway, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby stabilizing the radical and preventing it from causing further damage. uchile.cl The resulting eugenol radical is relatively stable due to resonance delocalization of the unpaired electron around the aromatic ring, making it less reactive than the initial free radical. uchile.cl
In addition to HAT, eugenol can also participate in single electron transfer-proton transfer (SET-PT) and sequential proton loss electron transfer (SPLET) mechanisms, although HAT is considered the dominant pathway for its radical scavenging activity. uchile.cl
The antioxidant capacity of eugenol has been demonstrated in various studies. It shows a high capacity to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals and has a strong ferric reducing power, indicating its ability to donate electrons. mdpi.commdpi.com Furthermore, eugenol has been shown to inhibit lipid peroxidation in biological membranes, protecting them from oxidative damage. mdpi.commdpi.com It can also enhance the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), which are involved in the detoxification of reactive oxygen species (ROS). frontiersin.org
Modulation of Endogenous Antioxidant Enzyme Systems
No research data was found detailing the effects of this compound on the activity of endogenous antioxidant enzyme systems, such as superoxide dismutase (SOD), catalase (CAT), or glutathione (B108866) peroxidase (GPx).
Inhibition of Lipid Peroxidation Processes
There are no available studies that measure the capacity of this compound to inhibit lipid peroxidation. Consequently, data on its potential to prevent the formation of thiobarbituric acid reactive substances (TBARS) or other markers of lipid damage is not available.
Anti-Inflammatory Signaling Pathways
Mechanistic studies on the anti-inflammatory effects of this compound are absent from the current scientific literature.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition
No in vitro or in vivo studies have been published that assess the inhibitory activity of this compound against cyclooxygenase (COX-1, COX-2) or lipoxygenase (LOX) enzymes.
Nuclear Factor-kappa B (NF-κB) Pathway Modulation
There is no evidence or research available to indicate how this compound may modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. Studies on its effects on the phosphorylation of IκBα or the nuclear translocation of NF-κB subunits have not been conducted.
Antiparasitic and Acaricidal Molecular Targets
While the parent compound eugenol has been investigated for its acaricidal properties, the specific molecular targets of this compound in parasites or mites have not been identified or studied. Research into its mechanism of action in this context is currently unavailable.
The request for a detailed article on the mechanistic investigations of the biological activities of this compound cannot be fulfilled at this time due to a lack of published scientific research on this specific compound. Future research may elucidate the mechanisms outlined, but as of now, the data does not exist.
Disruption of Mitochondrial Membrane Potential
Research into eugenol demonstrates its capacity to interfere with mitochondrial function, a key element in cell life and death cycles. A primary mechanism identified is the disruption of the mitochondrial membrane potential (ΔΨm).
Studies on various cancer cell lines, including human promyelocytic leukemia (HL-60), breast cancer (MCF-7), and glioblastoma (DBTRG-05MG), have shown that eugenol treatment leads to a significant decrease in ΔΨm. nih.govnih.govnih.gov This loss of membrane potential is a critical event in the intrinsic pathway of apoptosis. For instance, in leukemia cells, eugenol was found to reduce the mitochondrial membrane potential, which is linked to its anti-leukemic effects. nih.govmdpi.com Similarly, in breast cancer cells, a dose-dependent reduction in ΔΨm was observed following eugenol administration, which was associated with increased levels of reactive oxygen species (ROS) and lower ATP levels. nih.gov The disruption of the mitochondrial membrane is often a precursor to the release of pro-apoptotic factors into the cytoplasm. nih.govdrugbank.com
In human glioblastoma cells, eugenol-induced apoptosis was directly linked to decreased mitochondrial membrane potential and a subsequent increase in ROS production. nih.gov This disruption is a hallmark of mitochondrial-mediated cell death. nih.govmdpi.com
Table 1: Effects of Eugenol on Mitochondrial Membrane Potential in Cancer Cells
| Cell Line | Observation | Implication | Reference |
|---|---|---|---|
| Leukemia (HL-60) | Decreased mitochondrial membrane potential. | Induction of apoptosis. | nih.gov |
| Breast Cancer (MCF-7) | Dose-dependent decrease in ΔΨm, lower ATP. | Non-apoptotic Bcl-2 independent toxicity. | nih.gov |
| Glioblastoma (DBTRG-05MG) | Decreased mitochondrial membrane potential. | Mitochondrial apoptotic pathway induction. | nih.gov |
Signaling Pathway Interference (e.g., PPAR, NF-κB, TNF, Ras)
Eugenol has been shown to modulate several critical signaling pathways involved in inflammation, cell proliferation, and survival.
NF-κB and TNF Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Eugenol has demonstrated an ability to suppress NF-κB activation. encyclopedia.pub In studies involving tumor necrosis factor-alpha (TNF-α)-induced fibroblast-like synoviocytes, eugenol inhibited the proliferation and invasion promoted by TNF-α by regulating the NF-κB signaling pathway. nih.gov In gastric carcinogenesis models, eugenol was found to inhibit cell proliferation by suppressing NF-κB and its target genes. encyclopedia.pub This suppression of NF-κB is a key mechanism for its anti-inflammatory and anticancer effects. nih.gov
PPAR Signaling: While direct, extensive research linking eugenol to peroxisome proliferator-activated receptor (PPAR) signaling is limited, the pathway is a known regulator of lipid metabolism and inflammation, which can be influenced by compounds affecting mitochondrial function. mdpi.com Eugenol's regulation of the mitochondrial pathway of apoptosis includes reducing the expression of transcription factors involved in fatty acid beta-oxidation, which is related to PPAR activity. nih.gov
Other Pathways: Eugenol has also been found to interfere with other oncogenic pathways. In breast cancer, it targets the E2F transcription factor 1/survivin pathway. nih.gov It has also been shown to downregulate the WNT/beta-catenin signaling pathway, which is crucial for cancer stem cell properties. nih.gov In non-small cell lung cancer, eugenol was found to inhibit the NF-κB-TRIM59 pathway. nih.gov
Cholinesterase Enzyme Inhibition Mechanisms
The inhibitory effects of eugenol on cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), have been investigated, suggesting its potential in managing neurodegenerative diseases like Alzheimer's.
Acetylcholinesterase (AChE) Binding Interactions
Eugenol and its derivatives have been shown to inhibit AChE. Kinetic studies reveal that eugenol acts as a mixed-type inhibitor of AChE. science.gov The inhibitory mechanism is thought to involve hydrophobic interactions between the phenylpropanoid structure of eugenol and the hydrophobic active site of the AChE enzyme. scielo.org.mx The anti-AChE activity of eugenol derivatives can be influenced by substitutions on the hydroxyl group, indicating that specific structural features are important for binding and inhibition. researchgate.net
Butyrylcholinesterase (BChE) Binding Interactions
Table 2: Cholinesterase Inhibition by Eugenol
| Enzyme | Type of Inhibition | Mechanistic Insight | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Mixed-type | Hydrophobic interactions with the active site. | science.govscielo.org.mx |
Anticancer Mechanistic Pathways
Eugenol's anticancer effects are mediated through multiple mechanisms, with the induction of apoptosis being a central theme.
Apoptosis Induction via Mitochondrial and Caspase Pathways
Eugenol triggers apoptosis in a wide array of cancer cells through the intrinsic, or mitochondrial, pathway. nih.gov This process begins with the aforementioned disruption of the mitochondrial membrane potential. mdpi.com The loss of ΔΨm leads to the release of cytochrome c from the mitochondria into the cytosol. nih.govdrugbank.com
Once in the cytosol, cytochrome c associates with Apoptotic protease activating factor-1 (Apaf-1) to form the apoptosome, which in turn activates caspase-9. nih.gov Activated caspase-9 then initiates a caspase cascade by cleaving and activating executioner caspases, such as caspase-3. nih.govnih.gov This cascade culminates in the cleavage of cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation. drugbank.com
Research has confirmed these steps in various cancer models. In gastric cancer, eugenol administration triggered apoptosis by modulating Bcl-2 family proteins, Apaf-1, cytochrome c, and caspases. nih.gov In human glioblastoma cells, eugenol activated caspase-9 and caspase-3. nih.gov Similarly, in leukemia cells, eugenol-induced apoptosis involved the release of cytochrome c and subsequent caspase activation. drugbank.com
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Eugenol |
| Cytochrome c |
| Apaf-1 |
| Caspase-3 |
| Caspase-9 |
Cell Cycle Arrest Mechanisms
Eugenol has been shown to exert anticancer effects by inducing cell cycle arrest in various cancer cell lines, a critical mechanism for inhibiting tumor proliferation. encyclopedia.pubmdpi.com The arrest can occur at different phases of the cell cycle, including the G1/S transition, S phase, or G2/M phase, depending on the cancer type and experimental conditions. nih.govresearchgate.net
In human melanoma G361 cells, treatment with eugenol leads to a dose- and time-dependent arrest in the S phase. koreascience.kr This arrest is mechanistically linked to the time-dependent downregulation of key cell cycle regulatory proteins. nih.govkoreascience.kr Research has demonstrated a decrease in the expression of cyclins A, D3, and E, as well as cyclin-dependent kinases (cdk) 2 and 4, and the cell division cycle protein 2 (cdc2). nih.govkoreascience.kr
In the context of breast cancer, eugenol has been observed to induce cell cycle arrest at the G2/M phase in MCF-7 and MDA-MB-231 cell lines. nih.gov Furthermore, studies on gastric cancer models have shown that eugenol can inhibit cell proliferation while promoting the expression of cyclin B and cyclin D1. nih.gov
| Cell Line | Effect | Modulated Proteins | Citation |
|---|---|---|---|
| Human Melanoma (G361) | S Phase Arrest | ↓ Cyclin A, ↓ Cyclin D3, ↓ Cyclin E, ↓ cdk2, ↓ cdk4, ↓ cdc2 | nih.govkoreascience.kr |
| Breast Cancer (MCF-7, MDA-MB-231) | G2/M Phase Arrest | Not specified | nih.gov |
| Gastric Cancer Model | Inhibition of Proliferation | ↑ Cyclin B, ↑ Cyclin D1 | nih.gov |
Anti-Angiogenesis and Anti-Metastasis Pathways
Angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells) are crucial for tumor growth and progression. Eugenol has demonstrated significant potential in inhibiting both of these processes through various molecular pathways. encyclopedia.pubmdpi.comnih.gov
The anti-angiogenic activity of eugenol is partly mediated by its ability to downregulate key pro-angiogenic factors. encyclopedia.pub Studies have reported that eugenol can decrease the expression of Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR1. encyclopedia.pub Furthermore, eugenol inhibits the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating blood vessel formation and tumor invasion. encyclopedia.pubnih.gov Concurrently, eugenol has been found to increase the expression of Tissue Inhibitor of Metalloproteinases 2 (TIMP-2), a natural inhibitor of MMPs. encyclopedia.pubnih.gov
Eugenol's anti-metastatic effects are also linked to the inhibition of MMPs and the modulation of other signaling pathways. nih.gov In breast cancer cells, eugenol was shown to suppress cell migration and metastasis by downregulating the mRNA expression of MMP-9 and paxillin. In lung adenocarcinoma cells, the anti-proliferative and anti-metastatic effects of eugenol were associated with the reduction of the PI3/AKT signaling pathway and MMP-2 levels. nih.gov
Modulation of Key Regulatory Proteins (e.g., p53, Bax)
Eugenol's ability to induce apoptosis (programmed cell death) in cancer cells is regulated by its interaction with key proteins involved in cell survival and death, notably the tumor suppressor p53 and members of the Bcl-2 family, such as Bax.
The role of p53 in eugenol-induced apoptosis appears to be context-dependent, with evidence for both p53-dependent and p53-independent mechanisms. nih.govnih.gov In models of gastric and colon cancer, eugenol treatment has been shown to increase the expression of the p53 gene. nih.govresearchgate.net This upregulation of p53 can, in turn, activate the intrinsic apoptotic pathway.
A critical part of this pathway involves the modulation of the Bcl-2 family of proteins, which consists of both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. Eugenol has been found to shift the balance in favor of apoptosis by increasing the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.govclinicsearchonline.org This change in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the release of factors that trigger caspase activation and cell death. mdpi.com However, in some cancer cell lines, such as human gastric carcinoma AGS cells, eugenol can induce apoptosis through the activation of caspase-8 and caspase-3, even in the absence of a functional p53 protein. nih.govnih.gov
| Cancer Model | p53 Status | Key Protein Modulation | Citation |
|---|---|---|---|
| Gastric Carcinogenesis | Dependent | ↑ p53, ↑ Bax, ↓ Bcl-2 | encyclopedia.pubnih.gov |
| Colon Cancer (HT-29) | Dependent | ↑ p53 gene expression | nih.gov |
| Breast Cancer (MCF-7) | Not specified | ↑ Bax | nih.gov |
| Gastric Carcinoma (AGS) | Independent | ↑ Caspase-8, ↑ Caspase-3 | nih.govnih.gov |
Neuroprotective Mechanistic Studies
Beyond its anticancer properties, eugenol has been recognized for its neuroprotective effects, suggesting its potential as a therapeutic agent for neurological disorders. clinicsearchonline.orgresearchgate.netmdpi.com The mechanisms underlying this protection are multifaceted, involving antioxidant and anti-inflammatory actions.
A primary mechanism of eugenol's neuroprotection is its potent antioxidant activity. clinicsearchonline.orgxiahepublishing.com It effectively scavenges free radicals and reduces oxidative stress, a key contributor to neuronal damage in various neurodegenerative diseases and ischemic events. clinicsearchonline.orgnih.gov Studies have shown that eugenol can protect primary cortical cultures from neuronal injury induced by excitotoxicity and oxidative insults. nih.gov
Modulation of Cytokine Expression
Neuroinflammation, characterized by the production of inflammatory cytokines, plays a significant role in the pathogenesis of neurodegenerative diseases. Eugenol exerts anti-inflammatory effects by modulating the expression of these cytokines.
Research has consistently shown that eugenol can inhibit the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). researchgate.netmdpi.commdpi.comnih.gov This inhibition has been observed in various cell types, including macrophages, which are central to the inflammatory response. researchgate.netnih.gov The suppression of these cytokines is often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation. mdpi.comnih.gov By downregulating NF-κB activation, eugenol can decrease the transcription of genes encoding for these pro-inflammatory mediators. mdpi.com
Nerve Growth Factor (NGF) Regulation
Nerve Growth Factor (NGF) is a neurotrophin essential for the survival, development, and function of neurons. The interaction between eugenol and the NGF signaling pathway is an emerging area of research, particularly in the context of neuropathic pain.
A study investigating diabetic neuropathy in rats found that treatment with eugenol and its isomer, isoeugenol (B1672232), could partially reverse the detrimental changes in NGF levels observed in diabetic animals. nih.gov The researchers suggested that the anti-inflammatory and antioxidant properties of eugenol might contribute to this effect by mitigating the pathological processes that disrupt NGF signaling. nih.gov Given that NGF is vital for the maintenance of both sensory and sympathetic nerves, eugenol's ability to modulate its pathway could be a key aspect of its neuroprotective potential. nih.gov
Structure Activity Relationship Sar Studies and Computational Chemistry of Eugenol Propionate
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in predicting the biological activity of compounds based on their physicochemical properties. While specific QSAR models for eugenol (B1671780) propionate (B1217596) are not extensively documented, research on eugenol derivatives provides a foundational understanding.
A study on the antioxidant activity of eugenol derivatives developed a QSAR model using descriptors such as the net charge on specific carbon and oxygen atoms, the energy of the Highest Occupied Molecular Orbital (HOMO), and hydration energy. walisongo.ac.id The resulting equation highlighted the significance of electronic and solvation properties in determining antioxidant potential. walisongo.ac.id Another QSAR investigation on eugenol derivatives as antioxidants identified HOMO and the HOMO-LUMO gap (Gap), alongside the logarithm of the partition coefficient (log P) and the Balaban index, as crucial parameters. The derived equation was:
Log IC50 = 6.442 + (26.257) HOMO + (9.231) GAP + (0.056) LOGP – (0.433) BALABAN tiikmpublishing.com
This model achieved a high correlation coefficient (R = 0.973), indicating its predictive accuracy. tiikmpublishing.com For eugenol propionate, the addition of the propionate ester group to the hydroxyl of eugenol would significantly alter these descriptors. The esterification is known to reduce the antioxidant activity compared to the parent eugenol molecule. d-nb.info This is because the phenolic hydroxyl group, a key contributor to antioxidant activity through hydrogen atom donation, is masked. d-nb.info The propionate group would influence the electronic descriptors (HOMO, GAP) and increase the lipophilicity (Log P), which could be quantified in a QSAR model to predict its altered activity.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is crucial for understanding how this compound might interact with biological targets like enzymes and receptors.
Studies on various eugenol esters have demonstrated their potential to bind to a range of enzymes with varying affinities. For instance, eugenol ester derivatives have been docked against bacterial proteins such as Penicillin-Binding Protein 3 (PBP3), DNA gyrase, and Topoisomerase IV. One derivative, 4-allyl-2-methoxyphenyl 2-pyridine carboxylate, showed promising binding energies of -7.4, -5.2, and -3.8 kcal/mol for these respective enzymes. rjlbpcs.com Another study on aspirin (B1665792) eugenol ester revealed good binding affinity for both cyclooxygenase-1 (COX-1) and P2Y12 proteins. nih.gov
Furthermore, investigations into the insecticidal properties of eugenol derivatives have shown their affinity for odorant-binding proteins (OBPs) and acetylcholinesterases (AChE). mdpi.com A study on leishmanicidal agents found that novel eugenol esters could bind to the recombinant cysteine protease B 2.8 (rCPB 2.8). scielo.br While direct docking studies on this compound are limited, one study reported a binding affinity (ΔG) of -6.1 kcal/mol for an unspecified target. It is plausible that this compound would exhibit inhibitory activity against various enzymes, with its binding affinity being influenced by the size and electronic nature of the propionate group.
Table 1: Predicted Binding Affinities of Eugenol Derivatives with Various Protein Targets
| Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |
| 4-allyl-2-methoxyphenyl 2-pyridine carboxylate | Penicillin Binding Protein 3 (PBP3) | -7.4 |
| 4-allyl-2-methoxyphenyl 2-pyridine carboxylate | DNA gyrase | -5.2 |
| 4-allyl-2-methoxyphenyl 2-pyridine carboxylate | Topoisomerase IV | -3.8 |
| Eugenyl Salicylate (B1505791) | BAK | -6.7 |
| Aspirin eugenol ester | Cyclooxygenase-1 (COX-1) | Not specified, but noted as good |
| Aspirin eugenol ester | P2Y12 | Not specified, but noted as good |
| Epoxyacetyleugenol | SARS-CoV-2 Main Protease | -6.7 |
| This compound | M protease | -6.1 |
This table is generated based on available data for eugenol derivatives and may not be exhaustive.
The stability of the complex formed between a ligand and its target receptor is a key determinant of its biological effect. Molecular docking studies on eugenol derivatives often reveal the specific interactions that contribute to this stability. For example, the binding of 4-allyl-2-methoxyphenyl 2-pyridine carboxylate to DNA gyrase involves hydrogen bonds with residues ASP298 and SER111, as well as hydrophobic interactions with VAL112 and LYS299. rjlbpcs.com Similarly, eugenyl salicylate forms hydrogen bonds with ARG137 and hydrophobic interactions with several other residues when bound to the BAK receptor. japsonline.com These non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for the stability of the receptor-ligand complex. The propionate group in this compound, with its carbonyl oxygen, could potentially participate in hydrogen bonding, while the ethyl chain would contribute to hydrophobic interactions within the binding pocket of a target protein.
Enzyme Binding Affinity Prediction
Molecular Dynamics (MD) Simulations for Conformational Dynamics
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic picture of ligand-receptor interactions than static docking models. MD simulations have been employed to assess the stability of complexes between eugenol derivatives and their protein targets.
In a study of eugenol esters as potential insecticidal agents, MD simulations were performed on complexes with odorant-binding protein (OBP) and acetylcholinesterase (AChE). mdpi.com The stability of these complexes was evaluated by analyzing the root-mean-square deviation (RMSD) of the protein backbone and the ligand, as well as the number of hydrogen bonds formed over the simulation time. mdpi.com The results indicated that the eugenol derivatives formed stable complexes with both target proteins. mdpi.com Another study on novel eugenol esters as leishmanicidal agents also utilized 10 ns MD simulations to confirm the stability of the ligand-enzyme complex. scielo.br Similarly, MD simulations of eugenol in oil-in-water nanoemulsions have been used to understand the interactions between eugenol and surfactants at the interface. acs.org These studies demonstrate the utility of MD simulations in confirming the stability of ligand-protein interactions and understanding the conformational changes that occur upon binding. For this compound, MD simulations would be invaluable in assessing the stability of its binding to a specific target and observing its conformational flexibility within the binding site.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules.
DFT studies on eugenol have provided detailed information about its electronic properties, such as atomization energy, electron affinity, and ionization potential. researchgate.net These calculations have also been used to compare the reactivity of eugenol with related compounds like carvacrol, suggesting that eugenol has more reactive sites. researchgate.net A DFT study on the antioxidant activity of eugenol and its derivatives investigated the hydrogen atomic transfer (HAT) mechanism, which is crucial for radical scavenging.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict and explain chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. fiveable.menumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor. wpmucdn.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.comchalcogen.ro
DFT calculations for eugenol have determined its HOMO-LUMO energy gap. One study computed the HOMO-LUMO gap for eugenol to be 5.61 eV. researchgate.net The distribution of these frontier orbitals is crucial; for many phenolic compounds, the HOMO is typically localized over the aromatic ring and the hydroxyl group, which are the primary sites for electron donation (nucleophilic attack). Conversely, the LUMO is also often distributed across the aromatic system, indicating where the molecule can accept electrons (electrophilic attack). These electronic characteristics are fundamental to understanding the molecule's reactivity in various chemical and biological processes.
| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|---|
| Eugenol | DFT | Not Specified | Not Specified | 5.61 | researchgate.net |
| Quercetin on Graphene | B3LYP/6-31G(d,p) | -3.7552 | 2.5897 | 6.3449 | chalcogen.ro |
Theoretical Kinetic and Thermodynamic Studies of Reactivity
Specific theoretical kinetic and thermodynamic investigations for this compound were not identified in the available literature. However, experimental and computational studies on eugenol and its other derivatives provide valuable context. For instance, the kinetics of the oxidation of eugenol have been studied, revealing pseudo-first-order reaction rates under specific conditions. researchgate.net Other research has focused on the enzymatic esterification to produce eugenyl benzoate (B1203000), a compound structurally similar to this compound. Kinetic assessments of this reaction determined that it followed a ping-pong bi-bi mechanism with substrate inhibition, and key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum reaction rate (Vmax) were calculated. utm.my
Thermodynamic properties for several eugenol derivatives have been determined using semi-empirical quantum chemical methods. ijpcbs.com Additionally, the thermodynamic parameters of dissolution for eugenol in various solvents have been analyzed, showing the process to be endothermic and entropy-driven. researchgate.netnih.gov These studies showcase the methods used to understand the reactivity and physical behavior of this class of compounds, even though data for this compound is sparse.
| Study Subject | Methodology | Key Findings | Reference |
|---|---|---|---|
| Eugenyl Benzoate Synthesis | Kinetic Assessment (Experimental) | Follows ping-pong bi-bi mechanism. Vmax = 3.83 mM min⁻¹, Km (Benzoic Acid) = 34.04 mM, Km (Eugenol) = 138.28 mM. | utm.my |
| Eugenol Derivatives | Thermodynamic Calculation (Semi-empirical PM7, etc.) | Enthalpy, entropy, and free energy values determined in various solvents. | ijpcbs.com |
| Eugenol Oxidation | Kinetic Study (Experimental) | Reaction rate increases with phenol (B47542) concentration but decreases with oxidant concentration. | researchgate.net |
| Eugenol Solubility | Thermodynamic Analysis (Experimental) | Dissolution is endothermic and entropy-driven. | researchgate.netnih.gov |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are powerful computational tools in drug discovery used to identify novel bioactive compounds. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. mdpi.comnih.govdergipark.org.tr Once a model is established, it can be used as a 3D query to perform virtual screening on large chemical databases to find new molecules that match these features and are therefore likely to be active. nih.gov
While no pharmacophore models have been developed specifically for this compound, this approach has been applied to other eugenol derivatives to explore their therapeutic potential. mdpi.comnih.gov For example, a pharmacophore model was generated for biaryl methyl eugenol analogs designed as breast cancer invasion inhibitors targeting the colchicine-binding site of tubulin. This model identified seven essential features for activity, including hydrophobic regions and hydrogen bond acceptors. nih.gov
In another study, ligand-based virtual screening was used to find eugenol analogs that could act as acetylcholinesterase inhibitors for insecticide development. nih.gov This process started with eugenol-derived scaffolds and searched chemical databases, leading to the identification of several promising candidates that were later validated experimentally. These examples demonstrate the utility of in silico screening techniques for exploring the bioactivity of the eugenol chemical scaffold, a strategy that could readily be applied to this compound.
| Study Focus | Target | Key Pharmacophoric Features Identified | Reference |
|---|---|---|---|
| Biaryl Methyl Eugenol Analogs | Tubulin (Colchicine-binding site) | A seven-feature model was generated. | nih.gov |
| Eugenol Derivatives | Peroxisome proliferator-activated receptor gamma (PPARγ) | Ring aromatic, hydrogen bond acceptor, hydrogen bond donor, and hydrophobic regions. | mdpi.com |
Network Pharmacology Approaches for Multi-Target Prediction
Network pharmacology is a modern discipline that integrates systems biology and computational analysis to understand drug action from a network perspective. jppres.commdpi.com Instead of the traditional "one drug, one target" paradigm, it investigates the complex interactions between a drug, multiple protein targets, and their associated biological pathways. researchgate.net This approach is particularly useful for analyzing natural products, which often exert their therapeutic effects by modulating multiple targets simultaneously. mdpi.comnih.gov The process typically involves identifying potential drug targets, constructing protein-protein interaction (PPI) networks, and performing enrichment analysis to elucidate the key pathways and biological processes affected. bohrium.com
There are no specific network pharmacology studies on this compound in the searched literature. However, numerous studies have applied this methodology to its parent compound, eugenol, to explore its mechanisms of action for various therapeutic effects. jppres.comnih.govbohrium.com For instance, network pharmacology combined with molecular docking was used to investigate the analgesic mechanism of eugenol, identifying the TRPV1 receptor as a key target. bohrium.com Another study explored the anti-cancer effects of eugenol in estrogen receptor-positive breast cancer, revealing that it acts on pathways related to apoptosis by targeting proteins such as CASP3, EGFR, and PARP1. jppres.com A similar investigation into its potential against SARS-CoV-2 identified targets like PLAT, HMOX1, and CTSL, and highlighted its role in regulating immune responses and PPAR signaling. nih.gov These studies underscore the multi-target nature of eugenol, a characteristic that may extend to its derivatives like this compound.
| Compound | Therapeutic Area Investigated | Predicted Key Targets/Pathways | Reference |
|---|---|---|---|
| Eugenol | Analgesia (Pain Treatment) | TRPV1 Receptor | bohrium.com |
| Eugenol | Estrogen Receptor-Positive Breast Cancer | CASP3, EGFR, PARP1; Apoptotic pathways | jppres.com |
| Eugenol | Anti-SARS-CoV-2 | PLAT, HMOX1, CTSL, TMPRSS2; PPAR signaling, immune regulation | nih.gov |
Environmental Fate and Degradation Mechanisms of Eugenol Propionate
Photodegradation Pathways
Photodegradation, or the breakdown of compounds by light, is a relevant pathway for the components of eugenol (B1671780) propionate (B1217596). While direct photolysis of the ester may occur, the degradation of its hydrolysis products is more thoroughly understood.
Eugenol: The eugenol moiety is susceptible to photodegradation. As a phenolic compound, it can absorb UV light, leading to the generation of radical species and subsequent transformation. Studies on clove oil, of which eugenol is the principal component, have shown that it can protect other molecules from photodegradation, implying its own reactivity towards light-induced processes herts.ac.uk.
Propionic Acid: The propionic acid moiety also undergoes photodegradation, particularly in the atmosphere. In a vapor phase, propionic acid is broken down by photochemically-produced hydroxyl radicals regulations.gov. The estimated half-life for this reaction in the air is 13 days regulations.gov. Furthermore, studies on the photocatalytic degradation of propionic acid using titanium dioxide (TiO2) as a catalyst have demonstrated its transformation into intermediates such as ethanol (B145695) and acetic acid, eventually leading to mineralization researchgate.netacs.org.
Microbial Degradation Processes in Environmental Matrices
Microbial activity is a crucial factor in the environmental breakdown of eugenol propionate. The initial step is typically the enzymatic hydrolysis of the ester bond by microbial esterases, followed by the degradation of the resulting eugenol and propionic acid.
Eugenol Degradation: A variety of microorganisms are capable of degrading eugenol. Bacteria such as Pseudomonas sp., Corynebacterium sp., and Geobacillus sp. metabolize eugenol through a pathway involving several intermediates. The typical catabolic sequence proceeds via coniferyl alcohol, coniferyl aldehyde, ferulic acid, vanillin, and vanillic acid, ultimately leading to protocatechuic acid, which then undergoes aromatic ring cleavage epa.gov.
Propionic Acid Degradation: Propionic acid is a readily biodegradable molecule that serves as a carbon source for numerous microorganisms and is a common intermediate in anaerobic digestion wikipedia.orgepa.gov. Bacteria from the genera Propionibacterium, Nocardia, and Pseudomonas are known to metabolize it wikipedia.orgcdnsciencepub.comramauniversity.ac.in. In most metabolic pathways, propionic acid is converted to its coenzyme A ester, propionyl-CoA. This is then carboxylated and rearranged to form succinyl-CoA, an intermediate of the citric acid cycle, allowing for its complete metabolism to carbon dioxide and water wikipedia.org. In anaerobic environments, the degradation of propionate requires a syntrophic relationship between propionate-oxidizing bacteria and hydrogen-consuming microorganisms like methanogens researchgate.net.
Hydrolytic Degradation in Aquatic Systems
Hydrolysis is the principal initial degradation pathway for this compound in aquatic environments. This process, which can be abiotic or microbially-mediated, cleaves the ester linkage.
The susceptibility of an ester bond to hydrolysis is a key determinant of a compound's persistence. Studies on aromatic esters structurally similar to this compound confirm this pathway. For instance, the degradation of phenethyl propionate (PEP) in water and soil involves ester hydrolysis, yielding 2-phenylethanol (B73330) researchgate.net. Polymeric materials containing ester groups are also recognized for their susceptibility to hydrolysis in aqueous environments mdpi.com. Upon cleavage, this compound yields eugenol and propionic acid, which are then available for further degradation by other processes epa.govwikipedia.org. While some highly substituted eugenyl esters have shown resistance to hydrolysis under specific laboratory conditions, it remains the expected primary transformation route for simple esters like this compound in the environment nih.gov.
Identification of Environmental Transformation Products
The degradation of this compound results in a series of transformation products, beginning with its hydrolysis and followed by the breakdown of its constituent parts.
The primary products formed directly from the hydrolysis of the parent compound are:
Eugenol
Propionic Acid
Following this initial step, these primary products undergo further microbial and photochemical degradation, leading to a variety of secondary transformation products.
Table 1: Identified Transformation Products from this compound Degradation
This interactive table summarizes the degradation products resulting from the breakdown of this compound's initial hydrolysis components.
Click to view transformation products
| Initial Hydrolysis Product | Subsequent Transformation Products | Degradation Pathway |
| Eugenol | Coniferyl alcohol | Microbial |
| Coniferyl aldehyde | Microbial | |
| Ferulic acid | Microbial | |
| Vanillin | Microbial | |
| Vanillic acid | Microbial | |
| Protocatechuic acid | Microbial | |
| Propionic Acid | Acetic acid | Microbial, Photochemical |
| Ethanol | Photochemical | |
| Carbon dioxide | Microbial, Photochemical | |
| Water | Microbial, Photochemical |
Table 2: Chemical Compounds Mentioned
This table lists all chemical compounds referenced in this article.
Emerging Research Avenues and Applications of Eugenol Propionate
Advanced Delivery Systems for Enhanced Bioavailability and Targeted Action
The efficacy of bioactive compounds is often limited by factors like poor solubility, high volatility, and instability. Advanced delivery systems are being developed to overcome these challenges. For eugenol (B1671780) propionate (B1217596), leveraging these technologies could unlock its full potential by ensuring controlled release and targeted action.
Nanotechnology-Based Encapsulation
Nanoencapsulation is a technique used to enclose active substances within a carrier material at the nanoscale, thereby protecting them from degradation, improving solubility, and facilitating controlled release. mdpi.com While direct studies on eugenol propionate encapsulation are scarce, extensive research on eugenol provides a clear blueprint. Eugenol has been successfully encapsulated in various nanosystems, including chitosan (B1678972) nanoparticles, nanoemulsions, and nanogels, to enhance its antimicrobial and antioxidant activities. mdpi.comnih.govmdpi.com
Methods such as emulsion-ionic gelation and nanoprecipitation are commonly employed. mdpi.com For instance, chitosan, a biodegradable polymer, has been used to create nanocapsules of essential oils containing compounds like geranyl propionate, a related ester, for use as food preservatives. mdpi.comresearchgate.net The modification of eugenol's hydroxyl group to a propionate ester increases its lipophilicity. This change could theoretically improve its compatibility with lipophilic polymer matrices and enhance encapsulation efficiency within oil-in-water nanoemulsions. researchgate.net The encapsulation of this compound could lead to greater stability and a more sustained release profile, which is crucial for applications requiring long-term activity.
Table 1: Research on Nanoencapsulation of Eugenol and Related Compounds
| Compound | Encapsulation Method | Carrier Material | Key Finding | Reference |
|---|---|---|---|---|
| Eugenol | Emulsion-ionic gelation | Chitosan | Demonstrated potential as a natural fungicide with improved efficacy against Aspergillus niger. | mdpi.com |
| Eugenol | Ultrasonication | Tween 80 (to form nanoemulsion) | Enhanced fumigant toxicity against the rice weevil (Sitophilus oryzae) by 3.5–11.2 fold compared to free eugenol. | nih.govresearchgate.net |
| Methyl Eugenol | Interfacial polymerization/Nanodeposition | Polymeric membrane | Proposed for controlled drug release, increased stability of volatile components, and site-specific drug delivery. | jneonatalsurg.com |
| Geranyl Propionate | Nanoprecipitation | Chitosan | Developed as nanocapsules for potential application as an antifungal food preservative. | mdpi.comresearchgate.net |
Polymeric Material Integration and Controlled Release Systems
Integrating active compounds directly into polymeric materials is another strategy to achieve controlled release. Eugenol has been incorporated into various polymers, including polyesters and natural biopolymers like chitosan, to create materials with sustained antimicrobial properties for applications like active food packaging and coatings. mdpi.com The incorporation can be physical, where eugenol is entrapped within the polymer matrix, or chemical, where it is used as a monomer to build the polymer itself. mdpi.comresearchgate.net
The esterification of eugenol to form derivatives like this compound could offer advantages for polymer integration. Research on a similar ester, eugenyl acetate (B1210297), has shown that it acts as an effective bio-based plasticizer for polylactic acid (PLA), a common biodegradable polymer. ua.es The addition of eugenyl acetate significantly increased the ductility and flexibility of PLA films while maintaining biodegradability. ua.es It is plausible that this compound could exhibit similar plasticizing effects, making it a valuable additive for creating flexible, biodegradable polymer films. Such films could be used in active packaging, where the integrated this compound would be slowly released over time to protect the contents from microbial spoilage. researchgate.netcolorcon.com
Agricultural Biotechnology Applications
Agricultural biotechnology seeks to improve crop resilience, protect against pests, and reduce post-harvest losses. This compound, building on the known bioactivities of eugenol, presents significant opportunities in this field.
Plant Physiology Modulation for Stress Tolerance
Abiotic stresses like salinity, drought, and extreme temperatures are major threats to crop productivity. Exogenous application of certain bioactive compounds can help plants mitigate these stresses. Studies have demonstrated that eugenol can enhance tolerance to salt and drought stress in plants such as tobacco and tea. mdpi.comfrontiersin.orgnih.gov The primary mechanisms involve the reduction of oxidative damage by boosting the activity of antioxidant enzymes (e.g., catalase, peroxidase) and regulating ion homeostasis to prevent the accumulation of toxic ions like sodium. mdpi.comfrontiersin.org
While this compound has not been directly tested, its potential in this area is considerable. As a less volatile and more lipophilic derivative, it might exhibit different uptake and translocation dynamics within the plant. It could act as a "pro-compound," slowly hydrolyzing to release eugenol within plant tissues, providing a sustained protective effect against stress. The modulation of plant hormone signaling pathways, another mechanism by which eugenol confers stress tolerance, could also be influenced by the propionate derivative. mdpi.comresearchgate.net
Table 2: Effects of Eugenol Application on Plant Stress Tolerance
| Plant | Stress Type | Key Physiological Effects of Eugenol | Reference |
|---|---|---|---|
| Tobacco (Nicotiana tabacum) | Salt Stress | Increased activities of antioxidant enzymes (SOD, POD, CAT); reduced accumulation of reactive oxygen species (ROS); decreased Na+ content and increased K+ content. | mdpi.comfrontiersin.org |
| Tea (Camellia sinensis) | Cold and Drought Stress | Enhanced ROS scavenging capacity; modulated abscisic acid homeostasis and stomatal closure. Airborne eugenol was metabolized into glycosides, enhancing tolerance. | nih.gov |
Development of Bio-Pesticides and Bio-Fumigants
There is a strong commercial precedent for using eugenol and related compounds as bio-pesticides. scialert.net Eugenol's insecticidal activity is partly attributed to its interaction with the octopamine (B1677172) receptor system in insects, which is not present in vertebrates, making it a relatively safe alternative to synthetic pesticides. academicjournals.org
Significantly, commercial bio-pesticide formulations already exist that combine eugenol with another propionate ester, 2-phenethyl propionate. scialert.netacademicjournals.orgdoc-developpement-durable.org These products are marketed for controlling a range of crawling and flying insects. scialert.netdoc-developpement-durable.org In many cases, such as in Japanese beetle traps, eugenol acts as an attractant, often in conjunction with 2-phenethyl propionate. cornell.eduepa.gov This established use of a propionate ester alongside eugenol strongly suggests a potential role for this compound in similar applications, either as an active ingredient or as a synergist.
As a bio-fumigant, eugenol has proven effective against stored-product pests like the rice weevil. nih.govresearchgate.net Nanoemulsion formulations of eugenol enhance its fumigant toxicity and persistence. nih.gov this compound, being inherently less volatile than eugenol, might be advantageous for developing controlled-release fumigants that provide longer-lasting protection for stored grains and other commodities. google.com
Table 3: Commercial Bio-pesticide Formulations Containing Eugenol and Propionate Esters
| Product Example/Concept | Active Ingredients | Target Pests | Application Type | Reference |
|---|---|---|---|---|
| EcoPCO® line | Eugenol, 2-Phenethyl Propionate | Crawling and flying insects (e.g., cockroaches, ants) | Insecticide | scialert.netdoc-developpement-durable.org |
| Japanese Beetle Lures | Eugenol, Phenethyl Propionate (PeP) | Japanese beetles (Popillia japonica) | Attractant for traps | cornell.eduepa.govresearchgate.net |
Post-Harvest Preservation Strategies
Fungal decay and physiological deterioration cause significant post-harvest losses in fruits and vegetables. Essential oils and their components are increasingly being explored as natural alternatives to synthetic fungicides. nih.gov Eugenol has demonstrated significant efficacy in preserving the quality of various fruits, including peaches, table grapes, and lemons. nih.govwordpress.comresearchgate.net It acts by inhibiting the growth of common spoilage fungi and by inducing defense responses in the fruit tissue itself. nih.gov
The application of eugenol in active packaging, such as in edible coatings or modified atmosphere packaging (MAP), has been shown to reduce decay and extend shelf life. researchgate.net Research on the volatile chemistry of apples treated with essential oil combinations including eugenol revealed changes in the concentration of various esters, including ethyl propionate. mdpi.comresearchgate.net This finding suggests that simple propionate esters play a role in the complex interactions that contribute to fruit preservation. Applying this compound directly could be a strategy to leverage this effect. Furthermore, its lower volatility compared to eugenol could result in a more durable protective layer on the fruit surface, offering more persistent antifungal action during storage and transport.
Food Science and Preservation Technologies
The parent compound, eugenol, is well-documented for its potent antimicrobial properties, making it a subject of extensive research for food preservation. nih.govasm.org Eugenol is recognized as effective against a wide array of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govmdpi.com Research into derivatives like this compound is driven by the goal of leveraging and potentially enhancing these inherent antimicrobial characteristics for food safety applications.
This compound is being investigated as a novel antimicrobial agent for the food industry. The development of such agents is spurred by increasing consumer demand for natural preservatives and concerns over foodborne illnesses. ispub.com The antimicrobial efficacy of eugenol is attributed to its ability to disrupt microbial cell membranes and inhibit key cellular enzymes. mdpi.com By converting eugenol to this compound, researchers aim to create a molecule that may offer different solubility, stability, or activity profiles compared to the parent compound. The propionate group itself is significant, as compounds like sodium propionate are established food preservatives, particularly effective against molds. ispub.com The combination of these two moieties in this compound presents a promising strategy for developing new, broad-spectrum antimicrobial agents for use in food systems to prevent spoilage and extend shelf-life. ispub.com
A primary focus of food safety research is the control of specific foodborne pathogens. Eugenol has demonstrated significant inhibitory effects against major pathogens responsible for food poisoning, such as Listeria monocytogenes, Salmonella enteritidis, and Staphylococcus aureus. mdpi.comeugreenalliance.eu Studies have shown that eugenol can damage the cell membranes of these bacteria, leading to cell death. mdpi.com Furthermore, research indicates that eugenol can inhibit not just the growth of certain bacteria, like Clostridium difficile, but also their production of harmful toxins. mdpi.com
The investigation into this compound is a logical extension of these findings. Research is exploring whether this derivative can exhibit similar or enhanced efficacy in inhibiting the growth and toxin production of these pathogens in food matrices. The potential to control virulent pathogens like Listeria and Salmonella makes eugenol derivatives a critical area of study for enhancing the safety of ready-to-eat foods, poultry, and fresh produce. eugreenalliance.euresearchgate.net
Table 1: Documented Antimicrobial Activity of Eugenol (Parent Compound)
| Pathogen | Type of Microbe | Noted Effect |
| Listeria monocytogenes | Gram-positive Bacteria | Strong antibacterial activity, damages cell membranes. mdpi.comeugreenalliance.eu |
| Salmonella enteritidis | Gram-negative Bacteria | Inhibits growth; bactericidal activity noted. eugreenalliance.euresearchgate.net |
| Staphylococcus aureus | Gram-positive Bacteria | Inhibitory concentrations (MICs) in the range of 0.5–2.0 µg/mL. mdpi.com |
| Bacillus cereus | Gram-positive Bacteria | Confirmed inhibitory action against this food poisoning agent. mdpi.com |
| Aspergillus niger | Fungus (Mold) | Highly sensitive to clove oil, of which eugenol is the main component. ispub.com |
| Candida albicans | Fungus (Yeast) | Eugenol inhibits cell morphogenesis. researchgate.net |
Novel Food Antimicrobial Agent Development
Bio-Based Polymer and Material Science Applications
The push for sustainable alternatives to petroleum-based products has highlighted the potential of bio-based molecules like eugenol as building blocks for new materials. rsc.org Eugenol's chemical structure, with its reactive allyl and phenolic hydroxyl groups, makes it a versatile precursor for polymer synthesis. nih.govresearchgate.net
Eugenol is increasingly utilized as a renewable monomer for creating a variety of polymers. rsc.orgresearchgate.net It can be chemically modified and polymerized to produce materials such as polycarbonates, thermosetting resins, and other functional polymers. rsc.orgacs.org The synthesis of polymers from eugenol is part of a broader effort to develop bioplastics and reduce reliance on fossil fuels. rsc.org
This compound represents a modified monomer derived from this bio-based platform. The esterification of eugenol to form this compound alters its chemical reactivity and physical properties, which in turn influences the characteristics of the resulting polymer. For instance, eugenol has been used in thiol-ene polymerization reactions by cross-linking with compounds like pentaerythritol (B129877) tetra(3-mercaptopropionate) to create robust polymer networks. acs.orgacs.org This demonstrates how the propionate structure is integral to forming certain high-performance bio-based materials. The synthesis of this compound as a distinct monomer allows for the tailored design of polymers with specific functionalities.
Table 2: Examples of Polymers Derived from Eugenol
| Polymer Type | Co-monomer / Cross-linker | Potential Application |
| Thiol-Ene Polymer Network | Pentaerythritol tetra(3-mercaptopropionate) (PETMP) | UV-curable adhesives, flame-retardant coatings. acs.orgacs.org |
| Polycarbonates | Carbon Dioxide (CO2) | Sustainable bioplastics. rsc.org |
| Copolymer | Allyl eugenol | Membranes for fuel cells. nih.gov |
| Methacrylate Polymers | Methacrylic anhydride (B1165640) | Adhesives, dental and cosmetic applications. researchgate.net |
Beyond serving as a primary monomer, derivatives of eugenol are being explored as functional additives to enhance the properties of other biodegradable materials. researchgate.net There is significant research into developing biodegradable packaging from polysaccharides like cellulose, starch, and chitosan. researchgate.net Incorporating active compounds into these materials can create "active packaging" that helps preserve food quality and safety. eugreenalliance.eu
This compound is a candidate for such applications. As a functional additive, it could be blended into a biodegradable polymer matrix. Its potential benefits are twofold: it could impart the antimicrobial properties inherent to the eugenol structure, and its propionate tail could act as a plasticizer or modify the mechanical properties of the host material. Research into eugenol-based polymer networks has shown that the inclusion of ester groups can contribute to the material's chemical degradability, allowing it to break down in aqueous solutions. acs.org This suggests that incorporating this compound could enhance the biodegradability profile of materials while simultaneously providing functional benefits like antimicrobial activity, making it a valuable component for next-generation smart and sustainable packaging.
Q & A
Q. How can scoping reviews systematically map existing knowledge gaps in this compound’s neuropharmacological applications?
- Methodological Answer: Follow Arksey & O’Malley’s framework: (1) identify research questions, (2) screen peer-reviewed databases (e.g., PubMed, Scopus), (3) chart data (e.g., study designs, models), (4) consult stakeholders, and (5) synthesize themes. Contrast findings with systematic reviews to highlight understudied areas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
